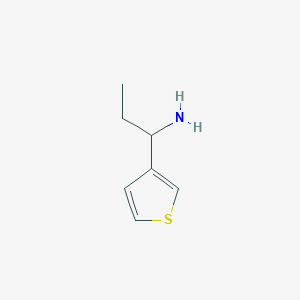
1-(Thiophen-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)propan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is structurally similar to amphetamines, where the phenyl ring is replaced by a thiophene ring. It exhibits stimulant properties, although with reduced potency compared to amphetamines .
Preparation Methods
The synthesis of 1-(Thiophen-3-yl)propan-1-amine can be achieved through various methods. One common synthetic route involves the condensation reaction of thiophene with appropriate amine precursors. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(Thiophen-3-yl)propan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert it into various reduced thiophene derivatives.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring, to form different substituted thiophene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thiophen-3-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: Its structural similarity to amphetamines makes it a subject of study for understanding stimulant effects and neurotransmitter interactions.
Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)propan-1-amine is believed to involve the inhibition of norepinephrine and dopamine reuptake, similar to amphetamines . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The compound is likely metabolized into active metabolites, including 4-hydroxymethiopropamine and thiophene S-oxides, which further contribute to its pharmacological effects .
Comparison with Similar Compounds
1-(Thiophen-3-yl)propan-1-amine can be compared with other thiophene derivatives and amphetamine analogues:
Thiopropamine: Similar in structure but with the phenyl ring replaced by a thiophene ring.
Amphetamines: More potent stimulants with a phenyl ring structure. They have a higher potential for abuse and stronger effects on the central nervous system.
Other Thiophene Derivatives: Compounds like 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea exhibit different pharmacological activities, such as anti-inflammatory effects.
Properties
IUPAC Name |
1-thiophen-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGBFMYYDVKYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13209736.png)

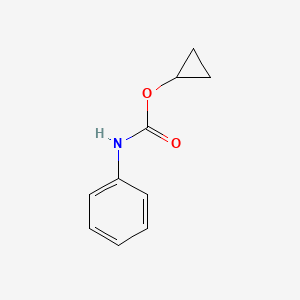
![tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13209768.png)
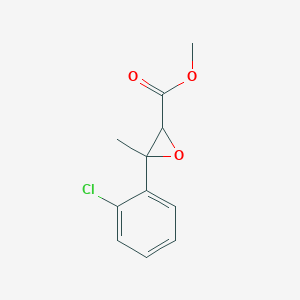
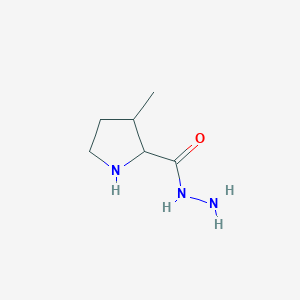

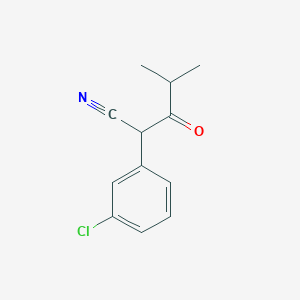
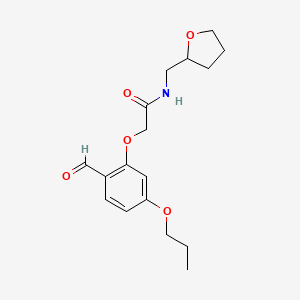
![2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13209787.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13209790.png)

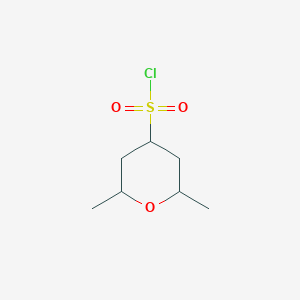
![3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B13209822.png)
